molecular formula C26H18Cl2FN3O3 B1592077 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride CAS No. 388082-76-6

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride

Cat. No.: B1592077
CAS No.: 388082-76-6
M. Wt: 510.3 g/mol
InChI Key: SLHOSJCCRNVWFC-UHFFFAOYSA-N
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Description

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride is a synthetic organic compound with significant potential in medicinal and chemical research. Its unique structure combines various functional groups, making it a subject of interest in drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride typically involves multiple steps, including the formation of quinazoline, the introduction of a furan ring, and the attachment of chloro and fluorobenzyl groups. Each step requires precise reaction conditions, such as temperature control, pH adjustment, and the use of specific catalysts.

Industrial Production Methods: For large-scale production, optimization of the synthetic route is crucial. This involves selecting cost-effective reagents, scalable reaction conditions, and efficient purification techniques. Industrial methods may also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound can undergo various types of reactions, including oxidation, reduction, and substitution. These reactions can modify its functional groups, leading to different derivatives and enhancing its utility in research.

Common Reagents and Conditions: Common reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.

Major Products Formed from These Reactions: Reactions of this compound can yield several major products, depending on the specific reagents and conditions used. These products may include modified quinazolines, furan derivatives, and various substituted aromatic compounds.

Scientific Research Applications

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride finds applications in multiple scientific domains:

Chemistry: In chemistry, this compound serves as a building block for the synthesis of complex molecules

Biology: In biological research, it is used to study cellular processes and interactions. Its ability to interact with specific molecular targets makes it valuable in the investigation of signaling pathways and metabolic processes.

Medicine: This compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure can be leveraged to design drugs with improved efficacy and reduced side effects.

Industry: In industrial applications, it is used in the synthesis of specialty chemicals and intermediates. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells. It may inhibit or activate enzymes, alter receptor activity, or interfere with cellular signaling pathways. Understanding its mechanism of action is crucial for developing therapeutic agents and designing experiments to probe biological systems.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride is compared with structurally similar compounds to highlight its unique features. For instance, compounds with different substituents on the quinazoline or furan rings may exhibit varied reactivity and biological activity.

List of Similar Compounds:

  • 5-(4-((3-Chloro-4-((3-methylbenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

  • 5-(4-((3-Chloro-4-((3-bromobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

  • 5-(4-((3-Chloro-4-((3-fluorophenyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

These comparisons help in understanding the unique attributes and potential advantages of this compound in scientific research and application.

Hope that feeds your curiosity! What else can we dive into?

Properties

IUPAC Name

5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClFN3O3.ClH/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24;/h1-13,15H,14H2,(H,29,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHOSJCCRNVWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610489
Record name 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388082-76-6
Record name 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride
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5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride
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5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride
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5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride
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5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride
Reactant of Route 6
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride

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